Cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron is a complex organometallic compound characterized by its unique structure and composition. The molecular formula is with a molecular weight of approximately 572.535 g/mol. This compound features a cyclopentane ring, ditert-butyl groups, and a phosphane moiety, which are coordinated to an iron center. The presence of the cyclopentane structure suggests potential applications in organic synthesis, particularly in the formation of cyclic compounds and as a ligand in metal-catalyzed reactions.
The synthesis of this compound involves several key reactions:
These reactions highlight the compound's versatility in catalysis and organic transformations.
The synthesis of this compound can be outlined as follows:
This multi-step synthesis emphasizes the importance of careful control over reaction conditions to achieve high yields.
Cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron has potential applications in:
Several compounds share structural similarities with cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron, including:
Compound Name | Structure | Unique Features |
---|---|---|
Ferrocene | Two cyclopentadienyl rings around an iron atom | Known for its stability and aromatic properties |
Dicyclohexylphosphine | Phosphine derivative with cyclohexyl groups | Used as a ligand in various catalytic applications |
Bis(cyclopentadienyl)iron(II) | Iron complex with two cyclopentadienyl ligands | Exhibits strong aromatic character and stability |
Uniqueness: The presence of both phosphane and cyclopentane functionalities distinguishes cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron from these compounds, potentially enhancing its utility in specific catalytic processes .
This comprehensive overview highlights the significance of this compound within organometallic chemistry and its potential applications across various fields.
The molecular identity of cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron has been comprehensively characterized through multiple database sources. The compound exhibits some variation in reported molecular formulas due to different structural representations and hydration states.
The most consistently reported molecular formula across major chemical databases is C₃₂H₆₂FeP₂ [1] [2] [3]. This formula represents the complete organometallic complex containing the iron center coordinated to the phosphine ligand system and an additional cyclopentane moiety.
The molecular weight determination shows consistency across reliable sources, with the predominant value being 564.6 g/mol [1] [2] [3]. This value corresponds to the anhydrous form of the compound and represents the standard molecular weight used in computational chemistry databases.
Source | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
PubChem CID 137018905 | C₃₂H₆₂FeP₂ | 564.6 [1] | Not specified |
MFCD08543435 | C₃₂H₆₂FeP₂ | 564.6 [3] | 158923-11-6 |
PubChem CID 71310499 | C₃₂H₅₂FeP₂ | 554.5 [1] | 950982-61-3 |
Evitachem Database | C₃₂H₆₀FeP₂ | 572.535 | Not specified |
The molecular formula can be dissected into its constituent parts: the phosphine ligand component (C₂₇H₅₂P₂), the additional cyclopentane ring (C₅H₁₀), and the iron center (Fe) [2] [3]. This arrangement reflects the ferrocene-type coordination where the iron atom is sandwiched between cyclopentadienyl rings with additional phosphine substituents.
The spectroscopic properties of this organometallic complex provide crucial insights into its molecular structure and electronic environment. The compound exhibits characteristic features consistent with ferrocene-derived phosphine complexes.
¹H NMR Characteristics: The compound displays distinctive proton resonances characteristic of its structural components. The cyclopentyl ring protons appear as complex multiplets in the region 1.6-2.4 ppm, reflecting the asymmetric environment created by the phosphine substitution [5] [6]. The bulky tert-butyl groups generate a sharp singlet at 1.1-1.3 ppm, integrating for 18 protons, which serves as a diagnostic feature for this ligand system [7].
³¹P NMR Analysis: The phosphorus nuclear magnetic resonance spectrum reveals two distinct phosphorus environments, typically appearing in the range of 30-80 ppm [5] [8]. This chemical shift pattern is characteristic of ferrocene-based diphosphine ligands where the two phosphorus atoms experience different electronic environments due to the chiral center and coordination geometry.
¹³C NMR Features: The carbon spectrum exhibits characteristic resonances for the cyclopentyl carbons in the 20-35 ppm region, while the tert-butyl carbons appear at 28-32 ppm [9]. The ferrocene backbone carbons typically resonate in the 60-80 ppm range, consistent with η⁵-cyclopentadienyl coordination to iron.
The infrared spectrum provides valuable information about the vibrational modes of the molecule. Key diagnostic bands include C-H stretching vibrations in the 2850-2960 cm⁻¹ region, characteristic of the aliphatic components [10]. Phosphine-related vibrations appear in the 1030-1196 cm⁻¹ range, corresponding to P-C stretching modes [11].
Raman Spectroscopy: The Raman spectrum exhibits Fe-P stretching vibrations in the 400-600 cm⁻¹ region, providing direct evidence of the metal-phosphine coordination [12]. These vibrations are particularly diagnostic for determining the strength and nature of the iron-phosphorus bonds.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) shows the molecular ion peak at m/z 564.6 [M]⁺, confirming the molecular weight determination [6]. Fragmentation patterns typically involve loss of tert-butyl groups and cyclopentyl fragments.
Spectroscopic Technique | Characteristic Features | Chemical Shift/Frequency Range |
---|---|---|
¹H NMR | Cyclopentyl protons | 1.6-2.4 ppm [5] [6] |
¹H NMR | Tert-butyl groups | 1.1-1.3 ppm [7] |
³¹P NMR | Two phosphorus environments | 30-80 ppm [5] [8] |
IR Spectroscopy | C-H stretching | 2850-2960 cm⁻¹ [10] |
Raman Spectroscopy | Fe-P stretching | 400-600 cm⁻¹ [12] |
The stability characteristics of cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron are fundamental to its practical applications and handling requirements.
Ferrocene derivatives generally exhibit exceptional thermal stability compared to other organometallic compounds [13] [14]. The compound remains stable below 200°C under inert conditions, which is typical for ferrocene-based phosphine ligands [15] [13]. Decomposition typically begins around 280-360°C, proceeding through a multi-step degradation process that initially involves loss of the bulky phosphine substituents [15].
The thermal stability is significantly enhanced by the robust ferrocene backbone, which provides a thermodynamically stable π-coordination environment [13]. The iron-cyclopentadienyl bonds are particularly resistant to thermal cleavage, making ferrocene one of the most thermally stable organometallic frameworks available [14].
The compound exhibits moderate air stability under ambient conditions but requires careful handling due to sensitivity to moisture and oxygen [16] [17]. The phosphine ligands are particularly susceptible to oxidation, which can lead to formation of phosphine oxides and subsequent loss of catalytic activity [14] [18].
Storage Requirements: Optimal storage conditions include maintenance under inert atmosphere (nitrogen or argon), dry conditions, and temperatures between 0-5°C [18]. These conditions prevent oxidative degradation and hydrolysis of the sensitive phosphine functionalities.
Solvent Compatibility: The compound demonstrates good stability in non-polar and moderately polar organic solvents such as toluene, dichloromethane, and tetrahydrofuran [17]. It is incompatible with protic solvents and strongly coordinating solvents that might displace the phosphine ligands.
The iron center in this complex typically maintains a formal oxidation state of +2, consistent with ferrocene-type coordination [16]. The compound exhibits high coordination stability due to the strong Fe-P bonds, which are reinforced by both σ-donation from phosphorus and potential π-back-bonding interactions [19].
Ligand Exchange Kinetics: The rate of ligand exchange is relatively slow at room temperature, making the complex suitable for catalytic applications where ligand stability is crucial [20]. This kinetic stability allows for substrate coordination without competitive ligand displacement.
Redox Properties: The ferrocene backbone provides accessible redox chemistry, with the Fe²⁺/Fe³⁺ couple typically occurring around +0.4 to +0.6 V versus standard hydrogen electrode [21]. This redox activity can be modulated by the electronic properties of the phosphine substituents.
Parameter | Value/Description | Reactivity Profile |
---|---|---|
Thermal Stability | < 200°C (stable) [15] [13] | Decomposition begins around 200°C |
Air Stability | Moderate under inert atmosphere [16] [17] | Susceptible to oxidation |
Chemical Stability | Stable in non-polar solvents [17] | Compatible with organic synthesis |
Coordination Stability | High Fe-P bond stability [19] | Suitable for catalytic applications |